Brilaroxazine

Overview

Description

It is a multimodal modulator of serotonin and dopamine receptors, showing promise in treating various neuropsychiatric and inflammatory disorders, including schizophrenia, bipolar disorder, major depressive disorder, attention deficit hyperactivity disorder, and psychosis associated with Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

Target of Action

Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .

Mode of Action

This compound acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, this compound can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .

Pharmacokinetics

This compound has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .

Action Environment

For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on this compound in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .

Biochemical Analysis

Biochemical Properties

Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brilaroxazine involves multiple steps, starting with the preparation of the core benzoxazinone structure. The process typically includes:

Formation of the benzoxazinone core: This involves the reaction of 2,3-dichlorophenylpiperazine with a suitable butoxy derivative under controlled conditions.

Coupling reactions: The intermediate is then coupled with various reagents to introduce the desired functional groups.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Brilaroxazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce different substituents, affecting the compound’s activity and selectivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, potentially leading to novel derivatives with unique properties .

Scientific Research Applications

Brilaroxazine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying receptor modulation and structure-activity relationships.

Biology: this compound is used to investigate the role of serotonin and dopamine receptors in various biological processes.

Medicine: It is being explored for its therapeutic potential in treating neuropsychiatric and inflammatory disorders.

Industry: This compound’s unique properties make it a valuable candidate for developing new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.

Brexpiprazole: Similar to aripiprazole but with a different receptor binding profile.

Cariprazine: A dopamine D3-preferring D3/D2 receptor partial agonist with additional activity at serotonin receptors

Uniqueness of Brilaroxazine

This compound’s unique receptor binding profile, including its high affinity for multiple serotonin and dopamine receptors, sets it apart from other antipsychotics. Its ability to modulate both serotonin and dopamine systems with reduced side effects makes it a promising candidate for treating various neuropsychiatric disorders .

Properties

IUPAC Name |

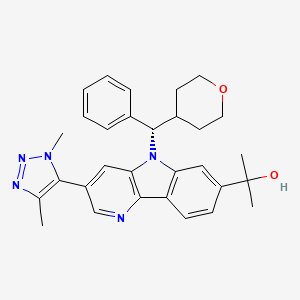

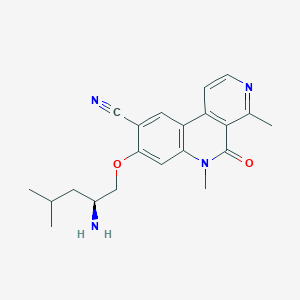

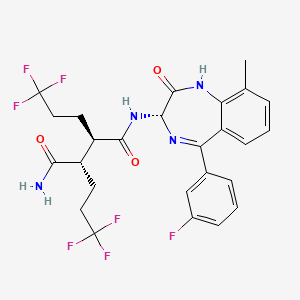

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMNTBZJOXTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136921 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239729-06-6 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilaroxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILAROXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

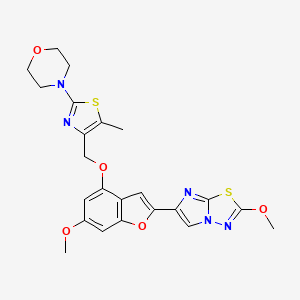

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)